molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No. B1219330
CAS RN: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Description

Pyrazinecarbonitrile (PCN) is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of two nitrogen atoms and two carbon atoms, and it is a versatile molecule with a wide range of applications. PCN has been used in the synthesis of various organic compounds, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

1. Synthesis of Heterocyclic Derivatives

  • Pyrazinecarbonitriles are widely used as intermediates in synthesizing various heterocyclic compounds. This process often involves homolytic alkylation and other chemical transformations to produce specific derivatives with potential applications in drug development and other fields (Opletalová et al., 2005).

2. Applications in Food and Tobacco Flavorants

  • Certain derivatives, like acetylpyrazines, serve as flavorants in food and tobacco products, illustrating the versatility of pyrazinecarbonitriles in industrial applications (Opletalová et al., 2005).

3. Role in Antimicrobial Research

  • Pyrazinecarbonitriles have been used in the preparation of potential antifungal and antimycobacterial drugs, highlighting their significance in medicinal chemistry (Opletalová et al., 1996).

4. Vibrational Spectra Studies

  • The vibrational spectra of pyrazinecarbonitrile and its isotopic derivatives have been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds (Delgado et al., 1989).

5. Surface-Enhanced Raman Scattering (SERS)

  • This compound's interaction with metal surfaces, such as in silver sols, has been investigated using SERS techniques. This research is important for understanding molecular adsorption and reactions on metal surfaces (Arenas et al., 1992).

6. Development of Enzyme Inhibitors

  • This compound analogues have been identified as potential inhibitors of deubiquitinating enzymes, crucial for protein regulation and potential targets for drug development (Colombo et al., 2010).

7. Coordination Chemistry and Complex Formation

  • Studies have shown that this compound can form complexes with metals like copper(II), which is significant for the field of coordination chemistry and material science (Segl′a et al., 2000).

8. Herbicidal Activity

  • Certain this compound derivatives exhibit herbicidal activities, indicating their potential use in agricultural chemistry (Nakamura et al., 1984).

Safety and Hazards

Pyrazinecarbonitrile may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, and is harmful in contact with skin or if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for Pyrazinecarbonitrile are not detailed in the search results, it is primarily used as a pharmaceutical raw material and chemical intermediate , suggesting its continued importance in these areas. As an intermediate in the production of pyrazinamide , an effective anti-tubercular drug, it may continue to play a significant role in the development of treatments for tuberculosis.

Biochemical Analysis

Biochemical Properties

Pyrazinecarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). It interacts with various enzymes and proteins during these reactions. For instance, this compound is used as a single-source precursor in the synthesis of NCNPs, which are known for their catalytic properties . Additionally, this compound is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been studied for its cytotoxic activity against human colorectal carcinoma cell lines, including HT 29 and HCT116 . These studies indicate that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and leading to various biochemical effects. For example, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity . Studies in animal models have demonstrated that this compound can cause adverse effects at high doses, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of pyrazinamide. It interacts with enzymes such as nitrogenase and other cofactors involved in nitrogen metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular proteins . These interactions can influence the localization and accumulation of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . These targeting signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further regulate the activity and function of this compound within the cell .

properties

IUPAC Name

pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVVUSIPKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066540
Record name 2-Cyanopyrazine
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Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19847-12-2
Record name Pyrazinecarbonitrile
Source CAS Common Chemistry
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Record name Cyanopyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanopyrazine
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Record name 2-Pyrazinecarbonitrile
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Record name Pyrazinecarbonitrile
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Record name 2-CYANOPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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